2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid
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Overview
Description
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a methoxy group and a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific conditions and reagents can vary, but the general approach involves heating the reactants in the presence of an acid catalyst to promote cyclization and formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated indole derivative, while reduction of the carboxylic acid group may produce an indole alcohol.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The methoxy and methyl groups can influence its binding affinity and selectivity for these targets. The compound may act by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 4-Methoxy-3-methylphenylacetic acid
- 4-Methoxy-3-methylphenylhydrazine
Uniqueness
2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid is unique due to its indole core structure combined with the methoxy and methyl substituents. This combination can result in distinct chemical properties and biological activities compared to other similar compounds. The indole ring system is a common motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-9-11(7-8-14(10)21-2)16-15(17(19)20)12-5-3-4-6-13(12)18-16/h3-9,18H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDAWRJNRYODEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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